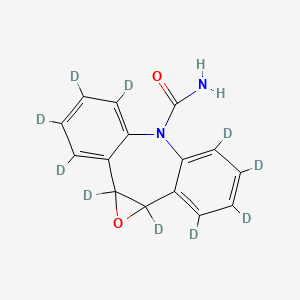

Carbamazepine-10,11-epoxide-d10 (rings-d10)

説明

Carbamazepine-10,11-Epoxide-d10 (rings-d10) is a labelled metabolite of Carbamazepine . It is used in the treatment of pain associated with trigeminal neuralgia . The chemical name is 1a,10b-dihydro-6H-dibenzo [b,f]oxireno [2,3-d]azepine-1a,2,3,4,5,7,8,9,10,10b-d10-6-carboxamide .

Molecular Structure Analysis

The molecular formula of Carbamazepine-10,11-Epoxide-d10 (rings-d10) is C15H2D10N2O2 . The molecular weight is 262.3 . The structure is represented by the SMILES string: NC(N1C2=C([2H])C([2H])=C([2H])C([2H])=C2C3([2H])C(C4=C([2H])C([2H])=C([2H])C([2H])=C41)([2H])O3)=O .科学的研究の応用

1. Therapeutic Drug Monitoring

Carbamazepine-10,11-epoxide, a major metabolite of carbamazepine, plays a significant role in therapeutic drug monitoring. It possesses pharmacologically active anticonvulsant properties. The simultaneous determination of plasma levels of carbamazepine and carbamazepine-10,11-epoxide is crucial for optimal therapeutic monitoring of carbamazepine treatment, especially in patients undergoing monotherapy or polytherapy for epilepsy (Ribarska et al., 2011).

2. Pharmacokinetic Modeling

Carbamazepine-10,11-epoxide is integral in pharmacokinetic modeling to predict drug-drug interactions. It helps in understanding the metabolism of carbamazepine, particularly its induction of cytochrome P450 enzymes. A physiologically based pharmacokinetic model including carbamazepine-10,11-epoxide has been developed to enhance predictions of drug interactions (Fuhr et al., 2021).

3. Metabolic Characterization

Mass spectrometric studies have characterized carbamazepine-10,11-epoxide as a metabolic product of carbamazepine, providing insights into its structural and pharmacological properties (Frigerio et al., 1972).

4. Epoxide Hydrolase Inhibition Assay

Research involving carbamazepine-10,11-epoxide has led to the development of a new in vitro assay for epoxide hydrolase inhibition. This is crucial for identifying potential neurotoxicity risks in antiepileptic drugs (Rosa et al., 2016).

5. Analytical Method Development

Developing analytical methods for the determination of carbamazepine and its epoxide metabolite in serum is essential. Such methods aid in better understanding the drug's efficacy and toxicity (Leite et al., 2009).

6. Investigating Metabolic Pathways

Studies on carbamazepine-10,11-epoxide have provided insights into the steric course of enzymatic hydrolysis in carbamazepine metabolism, revealing significant enantioselectivity of microsomal epoxide hydrolase (Bellucci et al., 1987).

7. Glutathione Conjugation Hypothesis

Research has hypothesized the formation of a glutathione conjugate of carbamazepine-10,11-epoxide, contributing to our understanding of its metabolic pathways and interactions (Kalapos et al., 2000).

8. Bioactivation Mechanism

Studies show that carbamazepine-10,11-epoxide can form covalent protein adducts, shedding light on the bioactivation mechanism of carbamazepine and its potential adverse reactions (Bu et al., 2005).

特性

IUPAC Name |

2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEEVEIOGMMT-WJSNEECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122113 | |

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamazepine 10,11 epoxide-d10 | |

CAS RN |

1219804-16-6 | |

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。